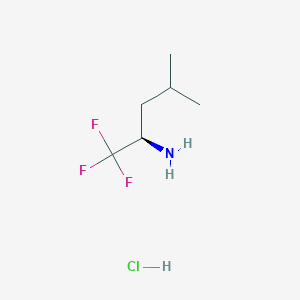

(R)-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride

Description

(R)-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride is a chiral amine derivative featuring a trifluoromethyl group at the 1-position and a methyl branch at the 4-position of a pentan-2-amine backbone. This compound’s stereochemistry (R-configuration) and fluorine substituents contribute to its unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name |

(2R)-1,1,1-trifluoro-4-methylpentan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N.ClH/c1-4(2)3-5(10)6(7,8)9;/h4-5H,3,10H2,1-2H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDUKJWTICUELS-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride typically involves the introduction of the trifluoromethyl group into the molecular structure. One common method is the reaction of a suitable amine precursor with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as copper or palladium complexes.

Industrial Production Methods

In industrial settings, the production of ®-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

®-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding alcohols or ketones.

Reduction: Formation of amines or hydrocarbons.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry

(R)-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride serves as a building block in the synthesis of more complex molecules. Its unique chemical properties allow for the development of new compounds with potential applications in various chemical processes.

Biology

In biological studies, this compound is employed to investigate enzyme inhibition and protein interactions. The trifluoromethyl group enhances binding affinity to biological targets, facilitating research into cellular mechanisms and pathways.

Medicine

The compound is being explored for its therapeutic effects in treating conditions such as cancer and neurodegenerative diseases. Its mechanism of action involves interaction with specific molecular targets, modulating enzyme or receptor activity .

Industry

In industrial applications, (R)-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride is utilized in the development of agrochemicals and specialty chemicals. Its stability and efficacy make it suitable for use in formulations requiring precise chemical properties.

Case Study 1: Enzyme Inhibition

A study investigated the use of (R)-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride as an inhibitor of serine proteases involved in various disease processes. The results indicated that the compound effectively inhibited target enzymes at low concentrations, suggesting potential for therapeutic development against diseases characterized by protease dysregulation .

Case Study 2: Cancer Therapeutics

Research focused on the compound's ability to modulate signaling pathways in cancer cells showed promising results. It was found to induce apoptosis in specific cancer cell lines through its interaction with key regulatory proteins . This highlights its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism by which ®-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| (R)-1,1,1-Trifluoropropan-2-amine hydrochloride | 177469-12-4 | 1.00 | Shorter carbon chain (propane vs. pentane) |

| (R)-1,1,1-Trifluoro-2-butylamine hydrochloride | 1212120-62-1 | 0.83 | Butyl chain instead of methyl-pentane |

| 3,3,3-Trifluoropropan-1-amine hydrochloride | 2968-33-4 | 0.76 | Linear chain; amine at 1-position |

| 4,4-Difluoropentan-1-amine hydrochloride | Preparation 120 | N/A | Difluoro substitution; amine at 1-position |

Notes:

Physicochemical Properties

Comparative data for select analogs (derived from and ):

| Compound Name | Molecular Weight | Boiling Point | Solubility (Water) | LogP (Predicted) |

|---|---|---|---|---|

| (R)-1,1,1-Trifluoropropan-2-amine hydrochloride | 149.54 | - | High | 0.98 |

| 4,4-Difluoropentan-1-amine hydrochloride | 157.59 | - | Moderate | 1.12 |

| Target Compound* | ~209.6 | - | Moderate | ~1.5 |

Notes:

- The target compound’s longer carbon chain and methyl branch likely increase lipophilicity (higher LogP) compared to propane/butane analogs, impacting membrane permeability .

- Fluorine substitution reduces basicity of the amine group, affecting protonation and ionic interactions in biological systems .

Analytical Characterization

Pharmacological Potential

- Structural Similarity Principle : Analogues with high similarity scores (e.g., 0.83–1.00) may share target affinities. For example, trifluoromethyl groups often enhance binding to hydrophobic enzyme pockets .

- Metabolic Stability: Fluorination reduces oxidative metabolism, extending half-life compared to non-fluorinated amines .

Environmental Impact

- Persistence: Fluorinated amines resist biodegradation more than non-fluorinated analogs, necessitating environmental monitoring .

Biological Activity

(R)-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl and amine functional groups. These features contribute to its potential biological activities, particularly in drug development and biochemical assays. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₅H₈ClF₃N

- Molecular Weight : 169.57 g/mol

- CAS Number : 1242338-97-1

The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block for synthesizing complex molecules.

The mechanism of action of (R)-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride primarily involves its interaction with specific biological macromolecules, such as enzymes and receptors. The trifluoromethyl group is known to increase the binding affinity and specificity of the compound, which can lead to significant biological effects. This property is particularly useful in designing inhibitors for various biological targets .

Antiproliferative Effects

Recent studies have indicated that compounds structurally related to (R)-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride exhibit antiproliferative effects on cancer cell lines. For instance, certain derivatives have shown significant in vitro activity against MCF-7 breast cancer cells with IC50 values ranging from 10–33 nM. These compounds act by disrupting tubulin polymerization and inducing apoptosis in cancer cells .

Ligand Properties

(R)-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride has been studied as a ligand in biochemical assays. Its ability to interact with various receptors makes it a candidate for further research in pharmacology and drug design. The compound's unique structure allows for selective binding to target proteins, which is crucial for developing new therapeutic agents .

Study on Anticancer Activity

A study published in 2023 explored the antiproliferative effects of several compounds related to (R)-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride. The research highlighted that these compounds inhibited tubulin polymerization effectively and induced cell cycle arrest in the G2/M phase in MCF-7 cells. Flow cytometry results confirmed that these compounds led to significant apoptosis rates in treated cells .

| Compound | IC50 (nM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 9h | 10 | MCF-7 | Tubulin destabilization |

| 10p | 33 | MDA-MB-231 | Apoptosis induction via cell cycle arrest |

| 10r | 23 | MCF-7 | Inhibition of tubulin polymerization |

Pharmacological Applications

In addition to its anticancer potential, (R)-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride is being investigated for its role in modulating enzyme activity related to various diseases. Its structural properties suggest that it may serve as a lead compound for developing drugs targeting specific enzymes or receptors implicated in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Methodology : Use retrosynthetic analysis guided by AI tools (e.g., Template_relevance Reaxys, Pistachio) to identify feasible pathways, focusing on chiral resolution techniques such as asymmetric catalysis or enzymatic resolution. Intermediate purification via column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can enhance enantiomeric purity .

- Validation : Confirm stereochemistry using polarimetry, chiral HPLC (e.g., Daicel Chiralpak columns), and to assess trifluoromethyl group orientation .

Q. How should researchers characterize the compound’s physicochemical properties, including solubility and stability under varying pH conditions?

- Methodology :

- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) at 25°C, analyzed via UV-Vis spectroscopy.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring for degradation products. Use and to detect structural changes .

- Key Parameters : LogP (octanol-water partition coefficient) calculated via computational tools (e.g., PubChem’s XLogP3) to predict bioavailability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for chiral trifluoromethylamines?

- Analysis : Cross-validate assays (e.g., receptor binding studies vs. cellular functional assays) to distinguish stereospecific effects. For example, discrepancies in IC values may arise from differences in cell membrane permeability or off-target interactions. Use molecular docking simulations (e.g., AutoDock Vina) to model enantiomer-receptor binding affinities .

- Case Study : Compare data from fluorinated analogs (e.g., Fluoxetine derivatives) where stereochemistry significantly impacts serotonin reuptake inhibition .

Q. How can researchers design stability-indicating methods for detecting degradation products in long-term storage studies?

- Methodology :

- Forced Degradation : Expose the compound to heat (80°C), light (ICH Q1B guidelines), and oxidative stress (HO) to simulate degradation pathways.

- Analytical Techniques : Use UPLC-QTOF-MS to identify degradation products, with method validation per ICH Q2(R1). Reference Pharmacopeial Forum guidelines for impurity profiling .

- Data Interpretation : Correlate degradation kinetics with Arrhenius plots to predict shelf-life under standard storage conditions.

Q. What are the challenges in establishing structure-activity relationships (SAR) for trifluoromethylamines in CNS-targeted drug discovery?

- Approach :

- SAR Modeling : Combine QSAR (Quantitative Structure-Activity Relationship) with in vitro blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB).

- In Vivo Validation : Use microdialysis in rodent models to measure brain interstitial fluid concentrations, ensuring chirality’s role is accounted for .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.